
1-Methylguanosine
Overview
Description
1-Methylguanosine (m1G) is a modified nucleoside characterized by a methyl group attached to the N1 position of guanosine. Its molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol (CAS: 2140-65-0) . m1G is a key intermediate in the biosynthesis of wyosine derivatives in tRNA, particularly in Archaea and eukaryotes, where it stabilizes tRNA structure and prevents translational frameshifting errors . In humans, m1G is found in mitochondrial tRNAs, such as tRNALeu(UUR), where it contributes to structural integrity alongside other modifications like m1A and m5C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Methylguanosine can be synthesized through several chemical routes. One common method involves the methylation of guanosine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of Nthis compound often involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, employing rigorous purification techniques such as high-performance liquid chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-Methylguanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N1-methylguanine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-Nthis compound.
Substitution: Nthis compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like thiols and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various methylated and demethylated guanosine derivatives, which are often studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Cancer Diagnostics
Recent studies have highlighted the potential of m1G as a biomarker for cancer detection. Research utilizing urinary RNA metabolites has shown that profiling modified nucleosides, including m1G, can aid in distinguishing between cancerous and non-cancerous states. For instance, a study demonstrated that using support vector machine (SVM) techniques to analyze urinary excreted nucleosides yielded high sensitivity and specificity in classifying bladder cancer patients based on their metabolic profiles .
Study | Application | Sensitivity | Specificity |
---|---|---|---|
Mao et al. | Bladder Cancer Detection | 90% | 100% |
Research Group | Modified Nucleosides Profiling | 94% | 86% |
tRNA Modification and Protein Translation
1-Methylguanosine is crucial for the proper functioning of tRNA molecules. It is involved in decoding processes, influencing the accuracy and efficiency of protein translation. The modification at position 37 (m1G37) has been shown to prevent frameshifting errors during translation . Studies on organisms such as Escherichia coli and Salmonella typhimurium indicate that m1G37 is essential for maintaining reading frame integrity during protein synthesis .
- Key Findings:
- Deficiency in m1G37 leads to increased frameshifting errors.
- The modification is conserved across various species, underscoring its evolutionary significance.
RNA Stability and Function
Research has demonstrated that m1G modifications can affect the stability and localization of mRNAs within cells. In yeast (Saccharomyces cerevisiae), the introduction of m1G into mRNA codons was found to impede amino acid incorporation during translation, indicating a regulatory role in protein synthesis . This suggests that m1G modifications are not merely structural but also functional, influencing gene expression dynamics.
Case Study 1: Urinary Metabolomics in Cancer Detection
A comprehensive study profiled urinary metabolites from breast cancer patients, identifying significant variations in modified nucleosides, including m1G. The findings suggest that urinary m1G levels could serve as a non-invasive biomarker for early cancer detection, with implications for patient monitoring and treatment efficacy .
Case Study 2: Impact on tRNA Functionality
In a study focusing on Arabidopsis thaliana, researchers investigated the role of AtTrm5a in catalyzing m1G formation on tRNAs. The results indicated that this modification was critical for vegetative growth and reproductive success, highlighting its importance beyond mere structural roles .
Mechanism of Action
N1-Methylguanosine exerts its effects primarily through its role in RNA modification. The methylation at the nitrogen-1 position of guanosine disrupts normal base pairing, affecting RNA structure and function. This modification can influence various molecular targets and pathways, including:
RNA Stability: Methylation can enhance RNA stability by protecting it from enzymatic degradation.
Translation Regulation: It can modulate the translation process by affecting ribosome binding and initiation.
Gene Expression: Nthis compound can alter gene expression patterns by influencing RNA splicing and transport.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key methylated nucleosides in RNA, highlighting their distinct features:
Enzymatic Specificity and Mechanisms
- m1G vs. This dual activity contrasts with S. acidocaldarius Saci_1677p, which is specific to m1A . pH Dependency: m1G formation by TK0422p increases at pH >9.5 due to guanine deprotonation at the N1 position, while m1A formation is pH-independent . Evolutionary Divergence: Trm5 (m1G) and TrmD (bacterial m1G) enzymes have distinct structural folds, suggesting independent evolutionary origins for N1-methylation .
- m1G vs. m6A/m5C: m1G and m1A are tRNA-centric modifications, whereas m6A and m5C are prevalent in mRNA and ncRNAs, regulating translation and epigenetics .
Key Research Findings
Dual-Substrate Enzymes: TK0422p’s ability to methylate both adenosine and guosine at tRNA position 9 challenges the traditional "one enzyme, one substrate" paradigm .
Evolutionary Insights : The absence of a conserved catalytic motif in Trm10p homologs suggests divergent evolutionary paths for m1A and m1G methylation .
Structural Dynamics : m1G destabilizes RNA duplexes by 1.6 kcal/mol, while m1A has a milder effect, highlighting their distinct impacts on RNA thermodynamics .
Biological Activity
1-Methylguanosine (m¹G) is a methylated derivative of guanosine, characterized by the addition of a methyl group at the N-1 position of the guanine base. This modification plays crucial roles in various biological processes, particularly in RNA metabolism and function. This article explores the biological activity of this compound, including its synthesis, functional implications, and effects on translation and cellular processes.
Synthesis and Enzymatic Formation
This compound is synthesized through methyltransferase enzymes. In eukaryotes, the enzyme Trm5 is responsible for catalyzing the formation of m¹G at position 37 of tRNA molecules. This modification is conserved across many organisms, highlighting its evolutionary significance. In Saccharomyces cerevisiae (yeast), the m¹G modification is crucial for maintaining translational accuracy and efficiency.
Key Enzymes Involved
Enzyme | Organism | Function |
---|---|---|
Trm5 | Eukaryotes | Methylates guanosine at position 37 in tRNA |
TrmD | E. coli | Methylates guanosine at position 37 in tRNA |
Trm10 | Various organisms | Catalyzes m¹G formation at different tRNA positions |
Functional Implications
The presence of this compound in tRNA is essential for proper decoding during protein synthesis. Research indicates that m¹G modifications can influence ribosome function, particularly affecting translation elongation rates. For instance, studies conducted using reconstituted translation systems have shown that the introduction of m¹G into mRNA codons can slow down amino acid addition by ribosomes, indicating a potential regulatory role in protein synthesis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Translation Efficiency : A study demonstrated that the incorporation of this compound into S. cerevisiae mRNA significantly affected translation elongation rates. The findings suggested that m¹G acts as a modulator of ribosomal activity, potentially leading to slower protein synthesis under certain conditions .
- Cell Growth and Development : In Arabidopsis thaliana, knock-out mutants lacking m¹G showed impaired vegetative growth and reproductive development. This highlights the importance of m¹G modifications in plant biology and their role in growth regulation .
- Mutagenic Properties : While not directly related to m¹G itself, studies on other methylated guanines have shown that methylation can lead to mutagenic effects during transcription. For example, O6-methylguanine has been linked to increased frameshifting errors in various organisms, suggesting that similar mechanisms might be relevant for understanding the effects of m¹G .
Biological Roles Beyond Translation
Beyond its role in translation, this compound may also serve as a secondary metabolite with potential signaling functions within cells. It has been detected in various food sources, suggesting a possible biomarker role for dietary intake assessments . Furthermore, as a non-essential metabolite, it may contribute to cellular defense mechanisms or play roles in intercellular signaling pathways .
Q & A
Q. Basic: How is 1-methylguanosine (m1G) detected and quantified in RNA samples?
Methodological Answer:
m1G detection typically involves antibody-based assays or enzymatic digestion coupled with chromatography. For example:
- Dot blot assays using monoclonal antibodies (e.g., ab208199) specific to m1G can distinguish it from structurally similar modifications like m2G or m22G .
- Enzymatic digestion (e.g., RNase A/nuclease P1) followed by 2D thin-layer chromatography (TLC) or LC-MS allows precise identification and quantification. Radiolabeled substrates (e.g., [α32P]ATP) are used to trace methylation efficiency in in vitro tRNA transcripts .
Q. Basic: What enzymatic pathways are responsible for m1G formation in tRNA?
Methodological Answer:
m1G is catalyzed by tRNA methyltransferases (MTases) using S-adenosylmethionine (AdoMet) as the methyl donor. Key enzymes include:
- Trm10p homologs in archaea (e.g., S. acidocaldarius Saci_1677p) and eukaryotes, which methylate guanosine at position 9 (m1G9) .
- TrmD in bacteria, which methylates G37 to prevent frameshifting in proline/leucine tRNAs .
Experimental validation involves: - Knockout strains (e.g., trmD3 mutants) to assess methylation deficiency .
- Radiolabeled methyltransferase assays with in vitro transcribed tRNA to confirm activity .
Q. Advanced: How do methyltransferases like TK0422p achieve dual specificity for m1A and m1G formation?
Methodological Answer:
TK0422p from Thermococcus kodakaraensis uniquely methylates both adenosine and guanosine at position 8. Key insights include:
- pH-dependent catalysis : At pH >9.5, guanosine’s N1 proton is deprotonated, enabling methylation. Adenosine methylation occurs at neutral pH due to inherent protonation differences .
- Structural flexibility : Sequence alignments suggest conserved motifs in the SPOUT MTase family allow substrate promiscuity, though structural studies (e.g., X-ray crystallography) are needed .
Validation methods: - Mutagenesis of tRNA substrates (e.g., tRNAMetA9G) to test positional specificity .
- Comparative activity assays using tRNA from diverse species (e.g., E. coli vs. archaea) .
Q. Advanced: What experimental strategies resolve contradictions in m1G’s role in translational fidelity?
Methodological Answer:
Conflicting data on m1G’s role in frameshifting require:
- Ribosome profiling to compare translation elongation rates in trmD mutants (lacking m1G37) vs. wild-type strains .
- Single-molecule fluorescence assays to monitor tRNA–mRNA interactions at CCN codons under m1G-deficient conditions .
Key findings: - m1G37 prevents +1 frameshifting by stabilizing codon-anticodon interactions, as shown by amino-terminal sequencing of frameshifted proteins in Salmonella typhimurium .
Q. Advanced: How can computational modeling predict m1G’s electronic properties for redox studies?
Methodological Answer:
Time-dependent density functional theory (TDDFT) simulations analyze m1G’s excited states and redox behavior:
- UV-visible spectroscopy benchmarks : Experimental spectra of one-electron oxidized m1G (e.g., absorption at ~400 nm) validate computational predictions .
- Protonation state modeling : Predicts how methylation alters guanine’s redox potential compared to unmodified guanosine .
Applications: - Studying m1G’s role in oxidative DNA damage repair .
Q. Advanced: What methodologies identify novel m1G-modifying enzymes in understudied organisms?
Methodological Answer:
- Comparative genomics : Identify trm10 homologs via sequence alignment (e.g., BLAST) using conserved SPOUT MTase motifs .
- Activity screening : Test candidate enzymes using in vitro transcribed tRNA and AdoMet, followed by LC-MS or TLC to detect m1G .
- Phylogenetic analysis : Cluster enzymes by substrate specificity (e.g., m1A-only vs. m1A/m1G bifunctional MTases) to infer evolutionary divergence .
Q. Advanced: How does m1G deficiency impact cellular stress responses?
Methodological Answer:
- Proteomic profiling : Compare protein expression in trmD mutants under stress (e.g., oxidative or thermal stress) vs. wild-type .
- tRNA stability assays : Measure degradation rates of m1G-deficient tRNA using northern blotting or RNA-seq .
Findings: - m1G37 loss in tRNAPro increases mistranslation, triggering unfolded protein response (UPR) pathways .
Q. Advanced: What structural features distinguish m1G-specific antibodies from cross-reactive variants?
Methodological Answer:
- Epitope mapping : Use RNA oligos with site-specific modifications (e.g., biotin-m1G vs. biotin-m2G) in dot blots to test antibody specificity .
- Competitive ELISA : Pre-incubate antibodies with free m1G or analogs to quantify binding affinity .
Critical controls: - Include methylene blue staining to confirm RNA loading equivalence .
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAIYTHAJQNQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862842 | |
Record name | 2-Amino-1-methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-65-0 | |
Record name | 1-Methylguanosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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